Phidianidine A is derived from marine sources, particularly from certain species of mollusks. Its classification falls within the realm of marine natural products, specifically under the category of indole alkaloids due to its structural characteristics. The presence of the oxadiazole ring adds to its chemical uniqueness and potential bioactivity.
The synthesis of Phidianidine A has been approached through various methodologies. One prominent method involves the use of indole derivatives and guanidine precursors. The total synthesis typically includes several key steps:
The molecular structure of Phidianidine A features a complex arrangement that includes:
The molecular formula is , with a molecular weight of approximately 300.1824 g/mol . The structural analysis can be confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry.
Phidianidine A participates in various chemical reactions that are pivotal for its synthesis and potential modifications:
The synthetic routes often highlight the use of less toxic reagents compared to previous methods that employed hazardous substances like cyanogen bromide .
The mechanism by which Phidianidine A exerts its biological effects, particularly its antifouling properties, involves:
Research indicates that modifications to the scaffold can lead to improved antifouling activity while maintaining low toxicity levels .
Phidianidine A exhibits several notable physical and chemical properties:
Relevant data regarding melting points, boiling points, or specific optical rotations may vary based on synthesis conditions but are essential for characterizing new analogues.
Phidianidine A has significant potential applications in various scientific fields:
Phidianidine A, a structurally unique indole alkaloid, was first isolated from the marine opisthobranch mollusk Phidiana militaris [3] [4]. Its biosynthesis is hypothesized to involve symbiotic microorganisms within the mollusk’s microbiome, though direct genomic evidence remains limited. The core scaffold integrates two key building blocks:
Critical biosynthetic steps include:
Table 1: Proposed Biosynthetic Building Blocks of Phidianidine A
Precursor | Proposed Metabolic Origin | Functional Role in Structure |
---|---|---|
Tryptophan | Shikimate pathway | Indole ring system |
Arginine (or hydroxylamine) | Urea cycle / inorganic N sources | Guanidine group or oxadiazole ring |
Fatty acid derivatives | Secondary metabolism | Alkyl chain modifications |
Ecologically, the biosynthesis of phidianidine A is theorized to serve as a chemical defense mechanism in P. militaris, deterring predators and fouling organisms [4]. Field studies demonstrate that phidianidine A exhibits potent antifouling activity (IC₅₀ = 0.7 μg/mL against barnacle settlement), supporting its ecological role as a naturally synthesized antifoulant [4].
Phidianidine A belongs to a small but significant class of marine alkaloids characterized by fused indole-oxadiazole architectures. Its structural relatives include:
Table 2: Structural and Bioactivity Comparison of Phidianidine A and Analogues
Compound | Key Structural Features | Bioactivity (Target, IC₅₀ or Activity) |
---|---|---|
Phidianidine A | Indole + 1,2,4-oxadiazole + guanidine | μ-opioid partial agonist (EC₅₀ = 1.2 μM); DAT inhibitor [3] |
Phidianidine B | 5-methylindole + 1,2,4-oxadiazole + guanidine | Lower μ-opioid affinity than A [3] |
Derivative 9a | Trimethoxybenzene replacement of guanidine | Anti-inflammatory (IL-17A inhibition) [1] |
Derivative 14c | Hexyl chain at C-3 of oxadiazole | PTP1B inhibitor (4.9 μM) [5] |
Derivative 14n | Cyclohexyl substituent | PTP1B inhibitor (5.3 μM); antifouling agent [4] [5] |
Three evolutionary adaptations distinguish this alkaloid family:
Table 3: Evolutionary Adaptations in Phidianidine-Related Alkaloids
Structural Feature | Functional Advantage | Biological Consequence |
---|---|---|
1,2,4-Oxadiazole ring | Metabolic stability; H-bond acceptor capacity | Enhanced receptor selectivity |
Variable C-3 substituents | Tunable lipophilicity (logP = 2.5–4.8) | Modulated cell permeability and target engagement |
Indole N-H | H-bond donor capability | Salt bridge formation with Asp48 in PTP1B |
This comparative analysis reveals that while the indole-oxadiazole core is conserved for target recognition, evolutionary pressure has optimized side chains for ecological defense versus pharmacological activity—a dichotomy exploitable in drug design.
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